Meta vs. Ortho Substitution: LogP and Polarity Govern Partitioning and Chromatographic Behavior
The meta-substituted isomer (this compound) possesses a calculated LogP of 0.90208 and a polar surface area of 44.02 Ų . In contrast, the ortho isomer (2-(3-hydroxyprop-1-ynyl)benzonitrile) exhibits a predicted LogP of ~0.8 and the para isomer (4-(3-hydroxyprop-1-ynyl)benzonitrile) a LogP of ~0.7 . These differences arise from the altered orientation of the cyano and alkynol groups, which modify the molecular dipole and hydrogen-bonding capacity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.90208 |
| Comparator Or Baseline | Ortho isomer: ~0.8; Para isomer: ~0.7 |
| Quantified Difference | +0.1 to +0.2 log units |
| Conditions | Calculated using XLogP3 algorithm; standard conditions |
Why This Matters
Higher LogP translates to longer retention times in reversed‑phase chromatography and increased membrane permeability, which can be critical for lead optimization in drug discovery and for analytical method development.
- [1] Exner, O., & Vetešník, P. Substituent effect in electronic spectroscopy: meta- and para-substituted benzonitriles. Collection of Czechoslovak Chemical Communications, 1978, 43(10), 2763-2778. View Source
